N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester
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Overview
Description
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from L-isoleucine, an essential amino acid, and isopropyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester typically involves the esterification of L-isoleucine with isopropyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves the removal of water to drive the reaction to completion. The general reaction can be represented as follows:
L-isoleucine+isopropyl alcoholH2SO4N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester+H2O
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as immobilized enzymes can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to L-isoleucine and isopropyl alcohol in the presence of a strong acid or base.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products
Hydrolysis: L-isoleucine and isopropyl alcohol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for L-isoleucine.
Industry: Utilized in the production of flavors, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester exerts its effects involves its hydrolysis to release L-isoleucine and isopropyl alcohol. L-isoleucine is an essential amino acid that plays a crucial role in protein synthesis and metabolic pathways. The ester itself may also interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methylethyl)-L-leucine 1-methylethyl ester
- N-(1-Methylethyl)-L-valine 1-methylethyl ester
- N-(1-Methylethyl)-L-alanine 1-methylethyl ester
Uniqueness
N-(1-Methylethyl)-L-isoleucine 1-methylethyl ester is unique due to its specific structure derived from L-isoleucine. This structure imparts distinct properties and reactivity compared to other similar esters. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance.
Properties
Molecular Formula |
C12H25NO2 |
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Molecular Weight |
215.33 g/mol |
IUPAC Name |
propan-2-yl (2S,3S)-3-methyl-2-(propan-2-ylamino)pentanoate |
InChI |
InChI=1S/C12H25NO2/c1-7-10(6)11(13-8(2)3)12(14)15-9(4)5/h8-11,13H,7H2,1-6H3/t10-,11-/m0/s1 |
InChI Key |
DBBMVVLNAOZAQR-QWRGUYRKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC(C)C)NC(C)C |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)C)NC(C)C |
Origin of Product |
United States |
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